![molecular formula C20H16ClNO2S B12615840 5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one CAS No. 918543-24-5](/img/structure/B12615840.png)
5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-アセチル-3-[(4-クロロフェニル)スルファニル]-4-メチル-1-フェニルピリジン-2(1H)-オンは、ピリジン環にさまざまな官能基が置換されたユニークな構造を持つ複雑な有機化合物です。
製法
合成経路と反応条件
5-アセチル-3-[(4-クロロフェニル)スルファニル]-4-メチル-1-フェニルピリジン-2(1H)-オンの合成は、通常、入手しやすい出発物質から始まる複数のステップを伴います。一般的な合成経路には、次のステップが含まれます。
ピリジン環の形成: ピリジン環は、適切な前駆体を含む環化反応によって合成できます。
官能基の導入: アセチル、クロロフェニル、スルファニル、メチル基は、さまざまな置換反応によって導入されます。
最終的な組み立て: 最終的な化合物は、一連のカップリング反応を通じて組み立てられ、多くの場合、プロセスを促進するために触媒が使用されます。
工業的生産方法
工業的な環境では、この化合物の生産は、実験室規模の合成方法の拡大を伴います。これには、収率と純度を最大化するための反応条件の最適化と、効率を高めるための連続フロープロセスの実装が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The acetyl, chlorophenyl, sulfanyl, and methyl groups are introduced through various substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
反応の種類
5-アセチル-3-[(4-クロロフェニル)スルファニル]-4-メチル-1-フェニルピリジン-2(1H)-オンは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: 化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化できます。
還元: 還元反応は、酸素含有基を除去したり、二重結合を還元したりするために使用できます。
一般的な試薬と条件
酸化剤: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。
還元剤: 水素化ホウ素ナトリウム (NaBH4) と水素化アルミニウムリチウム (LiAlH4) は、頻繁に使用される還元剤です。
触媒: パラジウム炭素 (Pd/C) と白金 (Pt) は、水素化反応で一般的に使用される触媒です。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸をもたらす可能性がありますが、還元はアルコールまたはアルカンをもたらす可能性があります。
科学研究への応用
5-アセチル-3-[(4-クロロフェニル)スルファニル]-4-メチル-1-フェニルピリジン-2(1H)-オンは、科学研究において幅広い用途があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について研究されています。
医学: さまざまな病気に対する治療薬としての可能性を調べるための研究が進められています。
産業: この化合物は、導電性や蛍光性などの特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
5-アセチル-3-[(4-クロロフェニル)スルファニル]-4-メチル-1-フェニルピリジン-2(1H)-オンがその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれる可能性があります。化合物の構造により、これらの標的に結合し、その活性を調節することができ、さまざまな生物学的効果をもたらします。
類似の化合物との比較
類似の化合物
5-(4-クロロフェニル)-1,3,4-オキサジアゾール-2-イル-2-スルファニルアセトアミド: この化合物は、クロロフェニル基とスルファニル基を共有していますが、コア構造が異なります。
5-(4-クロロフェニル)-1,3,4-チアジアゾール-2-チオール: クロロフェニル基とチオール基を共有していますが、ピリジン環ではなくチアジアゾール環を持っています。
独自性
5-アセチル-3-[(4-クロロフェニル)スルファニル]-4-メチル-1-フェニルピリジン-2(1H)-オンは、官能基とピリジン環の特定の組み合わせにより、独自の化合物です。この独特の構造は、化学的および生物学的特性に違いを与え、研究や産業用アプリケーションに価値のある化合物となっています。
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide: This compound shares the chlorophenyl and sulfanyl groups but has a different core structure.
5-(4-Chlorophenyl)-1,3,4-Thiadiazole-2-thiol: Similar in having the chlorophenyl and thiol groups, but with a thiadiazole ring instead of a pyridine ring.
Uniqueness
5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one is unique due to its specific combination of functional groups and the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
918543-24-5 |
|---|---|
分子式 |
C20H16ClNO2S |
分子量 |
369.9 g/mol |
IUPAC名 |
5-acetyl-3-(4-chlorophenyl)sulfanyl-4-methyl-1-phenylpyridin-2-one |
InChI |
InChI=1S/C20H16ClNO2S/c1-13-18(14(2)23)12-22(16-6-4-3-5-7-16)20(24)19(13)25-17-10-8-15(21)9-11-17/h3-12H,1-2H3 |
InChIキー |
SFKPSEKJSRFJSR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


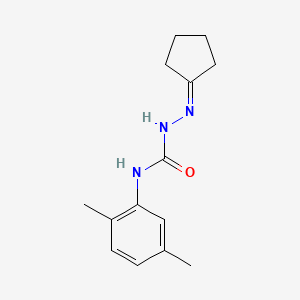

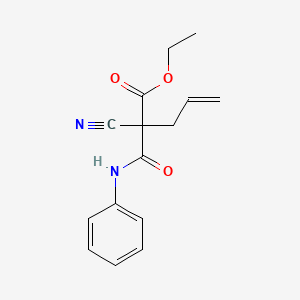
![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)
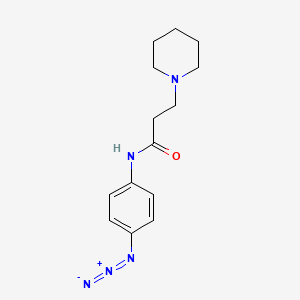
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)
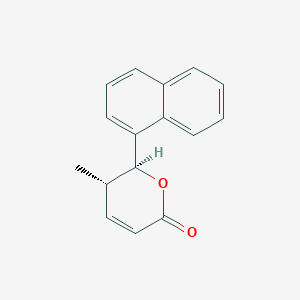
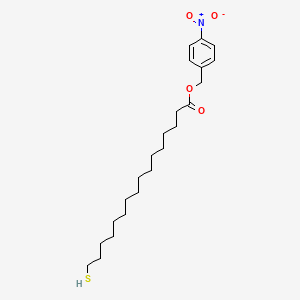

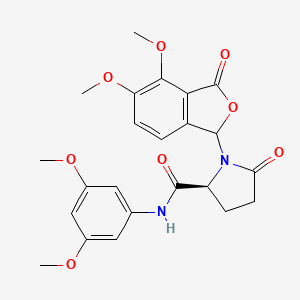
![(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12615820.png)
![5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine](/img/structure/B12615824.png)
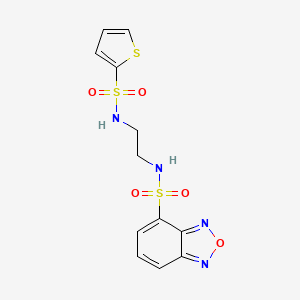
![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide](/img/structure/B12615828.png)
